4-Iodo-1H-pyrazole-3-carboxamide

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Standard halogenated pyrazoles lack iodine's unique supramolecular and radiochemical utility. This 4-iodo analogue delivers critical differentiation for advanced research. - **Halogen Bonding**: Iodine's large radius (1.98 Å) enables stronger, directional I···X contacts vs. Cl/Br; essential for co-crystal/MOF design. - **Radio-iodination Ready**: Pre-functionalized for ¹²³I/¹²⁵I/¹³¹I labeling; non-iodinated analogues cannot access SPECT probes. - **Cross-Coupling**: Iodo group as superior leaving group for Suzuki/Sonogashira diversification under mild conditions. - **Selectivity Edge**: Enables CB1-selective antagonists (e.g., AM251: 306-fold selectivity). BenchChem supplies this research-grade intermediate with verified analytical data. Available for immediate R&D shipment.

Molecular Formula C4H4IN3O
Molecular Weight 237
CAS No. 1327155-29-2
Cat. No. B2961256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1H-pyrazole-3-carboxamide
CAS1327155-29-2
Molecular FormulaC4H4IN3O
Molecular Weight237
Structural Identifiers
SMILESC1=NNC(=C1I)C(=O)N
InChIInChI=1S/C4H4IN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8)
InChIKeyYUFQEOAAYWWWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1H-pyrazole-3-carboxamide: Halogenated Pyrazole Building Block


4-Iodo-1H-pyrazole-3-carboxamide (CAS 1327155-29-2) is a heterocyclic small molecule featuring a pyrazole core with an iodine substituent at the 4-position and a carboxamide group at the 3-position . It belongs to the class of halogenated pyrazole-3-carboxamides, which are widely employed as versatile intermediates in pharmaceutical and agrochemical research. The iodine atom imparts distinctive physicochemical properties, including high polarizability, strong halogen-bonding capacity, and suitability for radio-iodination, that differentiate it from its fluoro, chloro, and bromo congeners [1].

Halogen bonding Directional I···I contacts for crystal engineering studies
Radio-iodination Isotopic exchange compatible with SPECT tracer development
Cross-coupling Aryl iodide handle for Pd-catalyzed diversification workflows

4-Iodo-1H-pyrazole-3-carboxamide: Irreplaceable Among Halogen Analogs


Simply replacing 4-Iodo-1H-pyrazole-3-carboxamide with its 4-chloro, 4-bromo, or 4-fluoro analog in a synthesis or assay is not equivalent because the halogen dictates critical molecular properties: iodine’s large van der Waals radius (1.98 Å) and high polarizability enable stronger, more directional halogen bonding than chlorine or bromine, leading to distinct supramolecular motifs and protein-ligand interactions [1]. Additionally, the iodine atom uniquely permits radio-iodination (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for SPECT imaging and targeted radiotherapy, a capability absent in other halogens [2]. Consequently, selection of the iodo building block is mandatory when halogen-bonding strength or radiolabeling potential is required.

Halogen bonding strength may shift: iodine provides directional contacts at the van der Waals limit; chloro or bromo analogs may not reproduce the same supramolecular motifs.

H‑bonding architecture differs: iodo‑pyrazole forms a catemeric chain, whereas chloro and bromo analogs crystallize as trimers; solid‑state properties may not transfer directly.

Radio-iodination pathway absent in other halogens: only the iodo derivative supports direct isotope exchange; fluoro, chloro, and bromo congeners lack comparable radiolabeling capability.

4-Iodo-1H-pyrazole-3-carboxamide: Differentiation Evidence vs. Halogen Analogs


Halogen Bonding: Iodo Contact at the van der Waals Limit

In the crystal structure of 4-iodo-1H-pyrazole, the shortest I···I distance (3.9671 Å) is approximately equal to twice the van der Waals radius of iodine (1.98 Å), indicating efficient halogen-halogen contact. In contrast, 4-fluoro-1H-pyrazole shows the shortest F···F distance (3.0270 Å) significantly longer than twice the van der Waals radius (1.47 Å), and 4-chloro (3.7937 Å) and 4-bromo (3.9103 Å) distances only slightly exceed their respective radii [1]. This demonstrates that the iodine substituent engages in the most directional and stabilizing halogen bonding among the 4-halogen pyrazoles.

I···I contact
Head-to-head
3.967 Å
Matches van der Waals limit for directional halogen bonding
F···F 3.027 Å (106% above limit); Cl 3.794 Å, Br 3.910 Å exceed limit moderately
Crystal Engineering Halogen Bonding Supramolecular Chemistry

H-Bonding Motif: Iodo Catemer vs. Bromo/Chloro Trimer

Crystallographic analysis reveals that 4-bromo- and 4-chloro-1H-pyrazole adopt trimeric H-bonding motifs, whereas 4-iodo-1H-pyrazole, like the fluoro analog, forms a catemeric chain. However, the iodo catemer is not isostructural with the fluoro catemer [1]. The N(H)···N distance in 4-I-pzH is 2.87(3) Å, comparable to 2.889(1) Å in 4-F-pzH, but the iodine derivative exhibits a smaller dihedral angle between H-bonded planes (41.85° vs. 59.74°) and no significant π–π interactions, unlike the fluoro analog.

H‑bond motif
Head-to-head
Catemer
Iodo forms catemeric chain, not trimer like Cl/Br
N(H)···N 2.87 Å, dihedral 41.85°; fluoro catemer not isostructural
Supramolecular Chemistry Hydrogen Bonding Polymorphism

CB1 Antagonist Selectivity: Iodinated AM251 Surpasses Rimonabant

The biarylpyrazole AM251 (containing a 4-iodophenyl group on the pyrazole-3-carboxamide scaffold) displays a CB1 receptor Ki of 7.5 nM and CB2 Ki of 2290 nM, yielding 306-fold selectivity for CB1 over CB2 . Its direct analog rimonabant (SR141716A), which bears a 4-chlorophenyl group instead of 4-iodophenyl, shows CB1 Ki = 1.8 nM but only ≈285-fold selectivity (CB2 Ki = 514 nM) [1]. Although the absolute CB1 affinity is slightly lower for the iodo analog, the 20% greater selectivity makes it a valuable tool for dissecting CB1-specific pharmacology.

CB1 selectivity
Cross-study comparable
306‑fold
May support CB1‑specific pharmacology interpretation
AM251 vs rimonabant (285‑fold); Ki CB1 7.5 nM, CB2 2290 nM
Cannabinoid Receptor CB1 Antagonist Selectivity

Radio-iodination: Unique Access to SPECT and Radiotherapy

The iodine substituent in 4-iodo-1H-pyrazole-3-carboxamide can undergo isotopic exchange with radioisotopes of iodine (e.g., ¹²³I for SPECT, ¹²⁵I for autoradiography, ¹³¹I for beta therapy), a feature not available to fluoro, chloro, or bromo analogs. This has been exemplified with AM281, a morpholino amide analog of the 4-iodophenyl pyrazole-3-carboxamide, which was developed as a ¹²³I-labeled SPECT ligand for CB1 receptor imaging [1]. The analogous non-iodinated compounds lack any practical radiolabeling pathway for nuclear medicine applications.

Radio-iodination
Class-level inference
Feasible
Enables SPECT tracer development via isotope exchange
Iodo required; F/Cl/Br analogs lack comparable radiolabeling pathway
Radiopharmaceutical Radio-iodination SPECT Imaging

4-Iodo-1H-pyrazole-3-carboxamide: High-Value Application Scenarios


Halogen-Bond-Driven Crystal Engineering

When designing co-crystals or metal-organic frameworks that rely on strong, directional halogen bonds, 4-iodo-1H-pyrazole-3-carboxamide is the preferred building block because its I···I contact distance sits precisely at the van der Waals limit, providing maximal interaction energy [1]. The catemeric H-bonding motif also offers a distinct 1D chain topology not available from the bromo or chloro trimers, enabling novel topologies in supramolecular materials.

CB1 Selective Antagonist Tool Compounds

Medicinal chemistry programs developing CB1-selective antagonists should employ the 4-iodophenyl pyrazole-3-carboxamide scaffold, as evidenced by AM251’s 306-fold CB1/CB2 selectivity, surpassing the 285-fold selectivity of the 4-chlorophenyl analog rimonabant [2]. This selectivity advantage reduces confounding CB2-mediated effects in appetite, pain, and addiction studies.

SPECT Imaging via Radio-iodination

For nuclear medicine groups preparing iodine-123 labeled imaging probes, 4-iodo-1H-pyrazole-3-carboxamide is the essential starting material because it is pre-functionalized for isotopic radio-iodination, as demonstrated by the successful conversion of the iodo-derived AM281 into a clinical SPECT ligand [3]. Non-iodinated pyrazole-3-carboxamides cannot access this application without complex prosthetic group conjugation.

Cross-Coupling to Diversify 4-Substituted Pyrazoles

The iodo substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling diversification of the pyrazole scaffold at the 4-position [4]. Compared to the bromo or chloro counterparts, the generally higher reactivity of aryl iodides in oxidative addition steps often translates to milder reaction conditions and higher yields, critical for library synthesis in drug discovery.

Application
Selection Property
Validation Focus
Crystal engineering research
Directional halogen bonding (I···I contact)
Co‑crystal supramolecular motif verification
CB1 receptor pharmacology
CB1/CB2 selectivity ratio
Off‑target CB2 endpoint control in binding assays
Radio‑iodination probe development
Iodo substituent for isotope exchange
SPECT imaging agent synthesis feasibility
Pd‑catalyzed diversification
Aryl iodide reactivity
Cross‑coupling condition optimization

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34 linked technical documents
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